molecular formula C19H19NO3 B6525188 5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide CAS No. 929389-49-1

5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

Cat. No. B6525188
CAS RN: 929389-49-1
M. Wt: 309.4 g/mol
InChI Key: ZERAIAPSFAKRGX-UHFFFAOYSA-N
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Description

5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide (EMMBFC) is a synthetic compound belonging to the benzofuran family of compounds. It is a widely studied compound due to its unique properties and potential applications in the scientific research field.

Scientific Research Applications

5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide has been studied extensively in the scientific research field. It has been used to study the effects of various drugs on the central nervous system, as well as to investigate the pharmacological properties of other compounds. It has also been used to study the effects of various drugs on the cardiovascular system, as well as to investigate the pharmacological properties of other compounds. 5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide has also been used in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide is not fully understood. However, it is believed to act as an agonist at the GABAA receptor, which is involved in the regulation of the central nervous system. It is also believed to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide has been studied in various animal models and has been found to have a variety of effects on the body. It has been found to have anxiolytic, anticonvulsant, sedative, and hypnotic effects. It has also been found to have analgesic and anti-inflammatory effects. In addition, 5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide has been found to have neuroprotective and antidepressant effects.

Advantages and Limitations for Lab Experiments

5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to store and use in experiments. It is also a relatively non-toxic compound, which makes it safe to handle and use in experiments. Furthermore, 5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide is relatively inexpensive, which makes it an attractive option for use in experiments. However, 5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide has some limitations for use in lab experiments. It is not soluble in water, which makes it difficult to use in experiments involving aqueous solutions. It is also not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the study of 5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide. These include further investigations into its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential as a drug delivery system. Other potential future directions include further investigations into its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs. Finally, further studies could be conducted to explore its potential as a diagnostic tool.

Synthesis Methods

5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 4-methylphenylmagnesium bromide with ethyl acetoacetate in the presence of a catalytic amount of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at room temperature. This reaction yields an intermediate compound, which is then reacted with benzofuran-3-carboxylic acid in the presence of a catalytic amount of palladium dichloride (PdCl2) in anhydrous dimethylformamide (DMF). The final product is then isolated through a series of purification steps.

properties

IUPAC Name

5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-22-15-9-10-17-16(11-15)18(13(3)23-17)19(21)20-14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERAIAPSFAKRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

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